cis-3-Methyl-3-hexene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

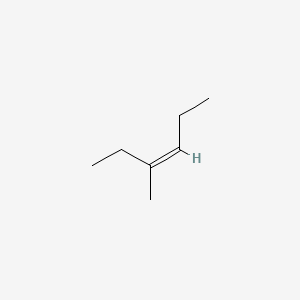

Structure

2D Structure

3D Structure

Properties

CAS No. |

4914-89-0 |

|---|---|

Molecular Formula |

C7H14 |

Molecular Weight |

98.19 g/mol |

IUPAC Name |

(Z)-3-methylhex-3-ene |

InChI |

InChI=1S/C7H14/c1-4-6-7(3)5-2/h6H,4-5H2,1-3H3/b7-6- |

InChI Key |

FHHSSXNRVNXTBG-SREVYHEPSA-N |

Isomeric SMILES |

CC/C=C(/C)\CC |

Canonical SMILES |

CCC=C(C)CC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to cis-3-Methyl-3-hexene: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of cis-3-Methyl-3-hexene (also known as (Z)-3-methylhex-3-ene). This alkene is a valuable building block in organic synthesis. This document includes a summary of its physicochemical properties, detailed experimental protocols for its stereoselective synthesis, and a visual representation of its chemical structure. The information presented is intended to support researchers and professionals in the fields of chemistry and drug development in their work with this compound.

Chemical Properties and Structure

This compound is a volatile, flammable organic compound with the chemical formula C₇H₁₄.[1][2] Its structure features a seven-carbon chain with a double bond between the third and fourth carbon atoms. The "cis" or "(Z)" designation indicates that the ethyl group and the propyl group attached to the double-bonded carbons are on the same side of the double bond.

Structural Identifiers

| Identifier | Value |

| IUPAC Name | (Z)-3-methylhex-3-ene[3] |

| CAS Number | 4914-89-0[2] |

| SMILES String | CC/C(/C)=C\CC[4] |

| InChI Key | FHHSSXNRVNXTBG-SREVYHEPSA-N[4] |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₁₄[1] |

| Molecular Weight | 98.19 g/mol [1] |

| Boiling Point | 93.4 - 95.4 °C[1][5] |

| Melting Point | -124.4 °C (estimate)[1] |

| Density | 0.7080 g/cm³[1] |

| XLogP3 | 3.2[1] |

Chemical Structure Visualization

The chemical structure of this compound is depicted below. The DOT language script used to generate this diagram is also provided.

Caption: Skeletal structure of this compound.

Experimental Protocols

The stereoselective synthesis of this compound can be achieved through several established methods in organic chemistry. Below are detailed protocols for two common approaches.

Synthesis via Wittig Reaction

The Wittig reaction is a reliable method for forming carbon-carbon double bonds with good control over stereochemistry. For the synthesis of cis-alkenes, non-stabilized ylides are typically employed.

Reaction Scheme:

(CH₃CH₂)₃P⁺Br⁻ + BuLi → (CH₃CH₂)₃P=CHCH₃ + LiBr + Butane (CH₃CH₂)₃P=CHCH₃ + CH₃CH₂CHO → this compound + (CH₃CH₂)₃PO

Materials:

-

Ethyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Propanal

-

Anhydrous diethyl ether

-

Pentane

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend ethyltriphenylphosphonium bromide in anhydrous diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add one equivalent of n-butyllithium dropwise to the stirred suspension. A color change to deep red or orange indicates the formation of the ylide.

-

Allow the reaction mixture to warm to room temperature and stir for one hour.

-

Cool the ylide solution to -78 °C using a dry ice/acetone bath.

-

Slowly add one equivalent of propanal dropwise to the cooled ylide solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with pentane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to obtain this compound.

Synthesis via Partial Hydrogenation of an Alkyne

The partial hydrogenation of an alkyne using a "poisoned" catalyst, such as Lindlar's catalyst, is a classic method for the synthesis of cis-alkenes.[4]

Reaction Scheme:

3-Methyl-3-hexyne + H₂ (in the presence of Lindlar's catalyst) → this compound

Materials:

-

3-Methyl-3-hexyne

-

Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline)

-

Hexane (B92381) or ethanol (B145695) (solvent)

-

Hydrogen gas (H₂)

Procedure:

-

In a round-bottom flask, dissolve 3-Methyl-3-hexyne in a suitable solvent such as hexane or ethanol.

-

Add a catalytic amount of Lindlar's catalyst to the solution.

-

Flush the flask with hydrogen gas and then maintain a hydrogen atmosphere using a balloon or a gas burette.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by gas chromatography (GC) or by measuring the uptake of hydrogen.

-

Once the starting alkyne has been consumed, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Wash the celite pad with the solvent used for the reaction.

-

Carefully remove the solvent from the filtrate by rotary evaporation or distillation to yield the crude product.

-

Further purification can be achieved by fractional distillation.

Reactivity

This compound undergoes typical alkene reactions. For instance, it reacts with hydrogen bromide (HBr) via an electrophilic addition mechanism. Following Markovnikov's rule, the hydrogen atom adds to the less substituted carbon of the double bond, leading to the formation of a stable tertiary carbocation. The subsequent attack of the bromide ion results in the formation of 3-bromo-3-methylhexane.[6]

Spectroscopic Data

The structure and purity of this compound can be confirmed using various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the vinylic proton, as well as the protons of the methyl and ethyl groups. The coupling constants between the vinylic protons can help confirm the cis stereochemistry.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the seven carbon atoms in the molecule.[4] The chemical shifts of the sp² hybridized carbons of the double bond are characteristic.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic C=C stretching vibration for the double bond, typically in the range of 1640-1680 cm⁻¹. C-H stretching vibrations for the sp² and sp³ hybridized carbons will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 98). The fragmentation pattern can provide further structural information.

References

- 1. nbinno.com [nbinno.com]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. 3-Methyl-3-hexene, (Z)- | C7H14 | CID 5357250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. Reduction of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]

Spectroscopic Profile of cis-3-Methyl-3-hexene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for cis-3-Methyl-3-hexene (CAS RN: 4914-89-0), a seven-carbon alkene. This document is intended for researchers, scientists, and professionals in the fields of chemistry, materials science, and drug development, offering a centralized resource for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Executive Summary

This compound is a volatile, flammable liquid with the molecular formula C₇H₁₄. Accurate and detailed spectroscopic data is crucial for its identification, characterization, and quality control in various research and industrial applications. This guide presents a summary of its ¹H NMR, ¹³C NMR, IR, and mass spectral data in clearly structured tables, accompanied by detailed experimental protocols and visualizations to aid in understanding its chemical structure and properties.

Spectroscopic Data

The following sections provide a detailed analysis of the spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about the connectivity and chemical environment of each atom.

¹H NMR (Proton NMR) Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constant (Hz) |

| H-1 (CH₃) | 0.95 | Triplet (t) | 7.5 |

| H-2 (CH₂) | 2.05 | Quintet (quint) | 7.5 |

| H-4 (CH) | 5.15 | Triplet (t) | 7.1 |

| H-5 (CH₂) | 2.00 | Quintet (quint) | 7.4 |

| H-6 (CH₃) | 0.92 | Triplet (t) | 7.4 |

| 3-CH₃ | 1.62 | Singlet (s) | - |

¹³C NMR (Carbon-13) NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. A ¹³C NMR spectrum for this compound is available from various sources, including ChemicalBook and SpectraBase.[1][2]

| Carbon Assignment | Chemical Shift (ppm) |

| C-1 | 14.2 |

| C-2 | 21.5 |

| C-3 | 134.5 |

| C-4 | 124.0 |

| C-5 | 29.8 |

| C-6 | 13.9 |

| 3-CH₃ | 23.4 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is available from the NIST WebBook.[3] The characteristic absorption bands are summarized below.

| Frequency (cm⁻¹) | Intensity | Assignment |

| 2965 | Strong | C-H stretch (sp³) |

| 2875 | Strong | C-H stretch (sp³) |

| 1665 | Medium | C=C stretch (alkene) |

| 1460 | Medium | C-H bend (CH₂) |

| 1380 | Medium | C-H bend (CH₃) |

| ~700 | Medium, Broad | =C-H bend (cis-alkene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of 3-methyl-3-hexene (isomer not specified) is available from the NIST WebBook.[4] The molecular ion and major fragments are listed below.

| m/z | Relative Abundance (%) | Possible Fragment |

| 98 | 25 | [C₇H₁₄]⁺ (Molecular Ion) |

| 83 | 15 | [C₆H₁₁]⁺ |

| 69 | 100 | [C₅H₉]⁺ |

| 55 | 60 | [C₄H₇]⁺ |

| 41 | 75 | [C₃H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. The spectrum is recorded on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, standard acquisition parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans. For ¹³C NMR, a greater number of scans is typically required to achieve a good signal-to-noise ratio. Data processing involves Fourier transformation of the free induction decay (FID), phase correction, and baseline correction.

Infrared (IR) Spectroscopy

A neat liquid sample of this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film. The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum is obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). The resulting positively charged fragments are accelerated, separated by their mass-to-charge ratio (m/z) in a magnetic or electric field, and detected.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: A conceptual workflow for the spectroscopic analysis of this compound.

References

Stereoisomerism in 3-Methyl-3-hexene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stereoisomerism profoundly influences the physicochemical and biological properties of molecules, a critical consideration in the fields of chemical research and pharmaceutical development. This technical guide provides an in-depth analysis of the stereoisomerism exhibited by 3-methyl-3-hexene. The document elucidates the structural basis of its E/Z isomerism, presents a comprehensive summary of the distinct physical and spectroscopic properties of each stereoisomer, and outlines detailed experimental protocols for their stereoselective synthesis and analytical separation. The information is structured to serve as a practical resource for professionals engaged in organic synthesis, analytical chemistry, and medicinal chemistry, where precise control and characterization of stereoisomers are paramount.

Introduction to Stereoisomerism in 3-Methyl-3-hexene

3-Methyl-3-hexene (C₇H₁₄) is an unsaturated hydrocarbon that serves as a fundamental example of geometric isomerism.[1][2][3] Due to the presence of a trisubstituted carbon-carbon double bond, free rotation is restricted, leading to the existence of two distinct stereoisomers: (E)-3-methyl-3-hexene and (Z)-3-methyl-3-hexene.[4][5] The designation of these isomers is based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on the double-bonded carbons. For 3-methyl-3-hexene, the substituents on C3 are a methyl group and an ethyl group, while on C4 they are a hydrogen atom and an ethyl group.

The different spatial arrangement of these substituents gives rise to distinct physical and chemical properties for the (E) and (Z) isomers, necessitating specific synthetic and analytical methods for their individual study. This guide will detail these differences and the methodologies to isolate and characterize each isomer. Notably, 3-methyl-3-hexene does not possess a chiral center, and therefore does not exhibit enantiomerism.

Physicochemical and Spectroscopic Data of Stereoisomers

The distinct geometries of the (E) and (Z) isomers of 3-methyl-3-hexene lead to measurable differences in their physical and spectroscopic properties. This data is crucial for their identification and separation.

Physical Properties

The physical properties of the (E) and (Z) isomers of 3-methyl-3-hexene are summarized in the table below. The differences, though slight, can be exploited for separation, for instance, by fractional distillation or chromatography.

| Property | (E)-3-methyl-3-hexene | (Z)-3-methyl-3-hexene |

| Molecular Formula | C₇H₁₄ | C₇H₁₄ |

| Molecular Weight | 98.19 g/mol | 98.19 g/mol |

| CAS Number | 3899-36-3 | 4914-89-0 |

| Boiling Point | 94 °C | 95 °C |

| Density | 0.710 g/mL | 0.713 g/mL |

| Refractive Index | 1.411 | 1.412 |

Spectroscopic Data

Spectroscopic methods are indispensable for the unambiguous identification and characterization of the (E) and (Z) isomers.

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the stereoisomers of 3-methyl-3-hexene. The chemical shifts of the nuclei in proximity to the double bond are particularly sensitive to the geometric arrangement.

| Nucleus | (E)-3-methyl-3-hexene (Estimated δ, ppm) | (Z)-3-methyl-3-hexene (Estimated δ, ppm) |

| ¹H NMR | ||

| Vinyl H | ~5.2-5.4 | ~5.1-5.3 |

| Allylic CH₂ | ~2.0-2.2 | ~2.1-2.3 |

| Allylic CH₃ | ~1.6-1.7 | ~1.5-1.6 |

| ¹³C NMR | ||

| C3 | ~135 | ~134 |

| C4 | ~125 | ~124 |

| Allylic CH₃ | ~15 | ~22 |

| Allylic CH₂ (on ethyl) | ~29 | ~21 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. The values presented are estimates based on typical ranges for similar structures.

IR spectroscopy can provide key information about the functional groups present and can also help in distinguishing between E and Z isomers. For trisubstituted alkenes like 3-methyl-3-hexene, the following characteristic absorption bands are expected:

| Vibrational Mode | (E)-3-methyl-3-hexene (cm⁻¹) | (Z)-3-methyl-3-hexene (cm⁻¹) |

| C=C Stretch | 1660-1680 | 1660-1680 |

| =C-H Stretch | 3000-3100 | 3000-3100 |

| =C-H Bend (out-of-plane) | ~815 ± 25 | ~815 ± 25 |

While the C=C and =C-H stretching frequencies are similar for both isomers, the fingerprint region (below 1500 cm⁻¹) will show distinct patterns that can be used for differentiation, analogous to the differences observed between cis- and trans-2-butene.[6]

Experimental Protocols

The following sections provide detailed, plausible experimental protocols for the stereoselective synthesis and separation of the (E) and (Z) isomers of 3-methyl-3-hexene. These protocols are based on established methodologies for the synthesis and purification of trisubstituted alkenes.

Stereoselective Synthesis

This protocol describes a Z-selective synthesis route starting from 3-pentanone (B124093).

Materials:

-

1-Phenyl-1H-tetrazole-5-thiol

-

1-Bromopropane

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

3-Pentanone

-

Lithium bis(trimethylsilyl)amide (LiHMDS)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous ammonium (B1175870) chloride

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Synthesis of the Sulfone:

-

To a solution of 1-phenyl-1H-tetrazole-5-thiol in ethanol, add one equivalent of sodium ethoxide, followed by one equivalent of 1-bromopropane. Stir at room temperature for 12 hours. Remove the solvent under reduced pressure and purify the resulting thioether.

-

Dissolve the thioether in DCM and add 2.2 equivalents of m-CPBA at 0 °C. Allow the reaction to warm to room temperature and stir for 16 hours. Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the propyl tetrazolyl sulfone.

-

-

Olefination Reaction:

-

Dissolve the propyl tetrazolyl sulfone (1.2 equivalents) in anhydrous THF and cool to -78 °C under an argon atmosphere.

-

Add LiHMDS (1.1 equivalents, 1.0 M in THF) dropwise and stir for 30 minutes at -78 °C.

-

Add a solution of 3-pentanone (1.0 equivalent) in anhydrous THF dropwise.

-

Stir the reaction mixture at -78 °C for 4 hours.

-

Quench the reaction by adding saturated aqueous ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to obtain (Z)-3-methyl-3-hexene.

-

This protocol outlines an E-selective synthesis.

Materials:

-

Catecholborane

-

(E)-1-Bromo-1-propene

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium hydroxide (B78521) (NaOH)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Hydroboration of 1-Pentyne:

-

To a solution of 1-pentyne (1.0 equivalent) in anhydrous THF at 0 °C under an argon atmosphere, add catecholborane (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

-

Suzuki Coupling:

-

To the solution of the vinylboronate from the previous step, add (E)-1-bromo-1-propene (1.2 equivalents), Pd(OAc)₂ (0.03 equivalents), and PPh₃ (0.12 equivalents).

-

Add a 2 M aqueous solution of NaOH (3.0 equivalents) and heat the mixture to reflux for 6 hours.

-

Cool the reaction to room temperature and add diethyl ether and water.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to obtain primarily (E)-3-methyl-3-hexene.

-

Separation and Analysis of Stereoisomers

GC is an effective method for both the analysis and preparative separation of the volatile (E) and (Z) isomers of 3-methyl-3-hexene.[7][8]

Analytical Protocol:

-

Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

-

Column: A high-resolution capillary column (e.g., 30 m x 0.25 mm ID) with a nonpolar stationary phase (e.g., DB-1 or HP-5ms) or a polar stationary phase (e.g., Carbowax 20M) for potentially enhanced separation.[7]

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Injection: 1 µL of a dilute solution of the isomer mixture in pentane (B18724) or hexane (B92381), with a split ratio of 50:1.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 40 °C, hold for 5 minutes, then ramp at 5 °C/min to 150 °C.

-

Detector Temperature: 280 °C.

-

Expected Elution Order: On a standard nonpolar column, the (Z)-isomer is expected to elute slightly before the (E)-isomer due to its generally lower boiling point.

Preparative Protocol: For preparative separation, a larger diameter column and a collection system are required. The conditions would need to be optimized to maximize resolution and loading capacity.

While less common for simple hydrocarbons, HPLC can also be employed for the separation of E/Z isomers, particularly with specialized stationary phases.[9][10][11]

Analytical Protocol:

-

Instrument: HPLC system with a UV detector (detection at low wavelength, e.g., 210 nm).

-

Column: A reverse-phase C18 column or a column with shape-selectivity, such as a cholesterol-based stationary phase. Silver-impregnated silica gel columns (argentation chromatography) can also be highly effective due to differential π-complexation with the isomers.[9]

-

Mobile Phase: A mixture of acetonitrile (B52724) and water, or hexane and a polar modifier for normal-phase chromatography. The exact composition will need to be optimized.

-

Flow Rate: 1 mL/min.

-

Column Temperature: Controlled at a constant temperature, e.g., 25 °C.

-

Injection Volume: 10 µL of a solution of the isomer mixture in the mobile phase.

Visualizations

Logical Relationship of Stereoisomers

The following diagram illustrates the stereoisomeric relationship between the (E) and (Z) forms of 3-methyl-3-hexene.

Caption: Relationship between the (E) and (Z) stereoisomers of 3-methyl-3-hexene.

Experimental Workflow for Separation and Analysis

This diagram outlines a typical workflow for the separation and subsequent analysis of a mixture of (E) and (Z)-3-methyl-3-hexene.

Caption: A generalized experimental workflow for the separation and analysis of 3-methyl-3-hexene stereoisomers.

Conclusion

The stereoisomerism of 3-methyl-3-hexene, specifically its existence as (E) and (Z) isomers, presents a clear case study in the importance of geometric isomerism in organic chemistry. The subtle yet significant differences in the physical and spectroscopic properties of these isomers underscore the necessity for precise analytical techniques and stereoselective synthetic strategies. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals, enabling the effective synthesis, separation, and characterization of these fundamental chemical entities. A thorough understanding and control of such stereoisomerism are foundational to the rational design and development of new chemical products and pharmaceuticals.

References

- 1. rsc.org [rsc.org]

- 2. qs-gen.com [qs-gen.com]

- 3. 3-Methyl-3-hexene | C7H14 | CID 138074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Hexene, 3-methyl-, (Z)- [webbook.nist.gov]

- 5. 3-Methyl-3-hexene, (E)- | C7H14 | CID 5352447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. benchchem.com [benchchem.com]

- 8. vurup.sk [vurup.sk]

- 9. researchgate.net [researchgate.net]

- 10. DSpace [helda.helsinki.fi]

- 11. benchchem.com [benchchem.com]

Physical properties of cis-3-Methyl-3-hexene (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of cis-3-Methyl-3-hexene, specifically its boiling point and density. The information herein is compiled for use by professionals in research, scientific, and drug development fields.

Core Physical Properties

This compound is an alkene with the chemical formula C₇H₁₄. Accurate knowledge of its physical properties is essential for its application in chemical synthesis and various research and development endeavors.

Data Presentation

The experimentally determined and estimated physical properties of this compound are summarized in the table below for clear and easy reference.

| Physical Property | Value | Units |

| Boiling Point | 93.4 - 95.4[1][2][3] | °C at 760 mmHg |

| Density | 0.7080[1][2][3] | g/cm³ |

Experimental Protocols

The determination of the boiling point and density of volatile organic compounds like this compound requires precise and standardized experimental methodologies. The following sections detail the general principles and common methods employed for these measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a volatile hydrocarbon such as this compound, several methods can be employed.

1. Distillation Method (ASTM D86, D1078):

A common and direct method for determining the boiling point is through distillation.[4][5]

-

Apparatus: A distillation flask, condenser, receiving cylinder, and a calibrated thermometer or temperature probe.

-

Procedure: A measured volume of the sample is placed in the distillation flask. The flask is heated, and the vapor is allowed to pass through the condenser, where it liquefies and is collected in the receiving cylinder. The temperature of the vapor is monitored throughout the distillation process.

-

Measurement: The boiling point is recorded as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure, characterized by a steady stream of condensate.[4] For pure compounds, this temperature should remain constant during the distillation of the bulk of the liquid.

2. Gas Chromatography (GC) Method (ASTM D2887, D5399):

Gas chromatography can be used to determine the boiling point distribution of a hydrocarbon sample.[2][6] This method correlates the retention time of a compound with the boiling points of known standards.

-

Apparatus: A gas chromatograph equipped with an appropriate column (e.g., a non-polar capillary column) and a detector (e.g., Flame Ionization Detector - FID).

-

Procedure: A small amount of the sample is injected into the GC. The sample is vaporized and carried by an inert gas through the column. The components of the sample are separated based on their boiling points and interaction with the stationary phase.

-

Measurement: A calibration curve is generated by running a series of n-alkane standards with known boiling points. The retention time of this compound is then used to determine its boiling point from this calibration curve.

Determination of Density

Density is the mass per unit volume of a substance. For volatile liquids, it is crucial to use methods that prevent sample loss due to evaporation.

1. Pressure Hydrometer Method (ASTM D1657):

This method is suitable for light hydrocarbons and liquefied petroleum gases.[1][7][8]

-

Apparatus: A pressure hydrometer cylinder, a calibrated hydrometer, and a constant-temperature bath.

-

Procedure: The pressure hydrometer cylinder is first purged with the sample. The sample is then introduced into the cylinder to a level where the hydrometer floats freely. The cylinder is placed in a constant-temperature bath until the sample reaches thermal equilibrium.

-

Measurement: The hydrometer reading is taken at the equilibrium temperature. Corrections for meniscus, thermal glass expansion, and temperature are applied to obtain the final density value.[1]

2. Digital Density Meter Method (ASTM D4052):

This method utilizes a digital density meter for a precise and rapid determination of density.[9]

-

Apparatus: A digital density meter, which measures the oscillation period of a U-shaped tube filled with the sample.

-

Procedure: The sample is injected into the thermostatted U-tube of the density meter. The instrument measures the change in the oscillation frequency of the tube caused by the mass of the sample.

-

Measurement: The instrument automatically calculates and displays the density of the sample based on the measured oscillation period. This method is highly accurate and requires a small sample volume.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the boiling point and density of this compound.

Caption: Generalized workflow for determining the boiling point and density.

References

- 1. store.astm.org [store.astm.org]

- 2. store.astm.org [store.astm.org]

- 3. matestlabs.com [matestlabs.com]

- 4. vernier.com [vernier.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. ASTM D2887 - Standard Test Method for Boiling Range Distribution of Petroleum Fractions by Gas Chromatography - Savant Labs [savantlab.com]

- 7. store.astm.org [store.astm.org]

- 8. Supply ASTM D1657 Density Or Relative Density Of Light Hydrocarbons Wholesale Factory - KAYCAN INSTRUMENT (Dalian) Co.,Ltd [kaycanlab.com]

- 9. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

cis-3-Methyl-3-hexene CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cis-3-Methyl-3-hexene, a seven-carbon alkene with significant applications in organic synthesis. This document outlines its chemical and physical properties, detailed experimental protocols for its stereoselective synthesis and subsequent reactions, and relevant spectroscopic data.

Core Data Summary

CAS Number: 4914-89-0[1][2][3] Molecular Formula: C₇H₁₄[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 98.19 g/mol | [3] |

| Boiling Point | 93.4 - 95.4 °C at 760 mmHg | [2][3] |

| Density | 0.708 - 0.713 g/cm³ | [1][2][3] |

| Refractive Index | 1.410 - 1.414 | [1][2][3] |

| Melting Point | -124.4 °C (estimate) | [2][3] |

| XLogP3 | 3.2 | [3] |

Spectroscopic Data Overview

Spectroscopic data is crucial for the identification and characterization of this compound. While raw spectra are available in databases, the following table summarizes the types of available data.

| Spectroscopy Type | Availability |

| ¹³C NMR | Available |

| ¹H NMR | Available |

| Mass Spectrometry (MS) | Available |

| Infrared (IR) Spectroscopy | Available |

| Raman Spectroscopy | Available |

Experimental Protocols

Detailed methodologies for the synthesis and reaction of this compound are provided below. These protocols are based on established organic chemistry principles and can be adapted for specific laboratory conditions.

Stereoselective Synthesis via Wittig Reaction

The Wittig reaction is a robust method for the synthesis of alkenes with good stereocontrol. For the synthesis of cis (or Z)-alkenes like this compound, non-stabilized ylides are employed.[4]

Objective: To synthesize this compound from propanal and a propyl-substituted phosphorus ylide.

Methodology:

-

Ylide Preparation:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend propyltriphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.0 eq), dropwise with vigorous stirring. The formation of the orange-red ylide indicates a successful reaction.

-

Allow the mixture to stir at 0 °C for 1 hour after the addition is complete.

-

-

Reaction with Aldehyde:

-

To the ylide solution at 0 °C, slowly add propanal (1.0 eq) dropwise.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.

-

-

Work-up and Purification:

-

Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with a nonpolar organic solvent, such as pentane (B18724) or diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product will contain the desired alkene and triphenylphosphine (B44618) oxide as a byproduct. Purify the crude product by fractional distillation to obtain pure this compound.

-

Hydroboration-Oxidation Reaction

Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols with anti-Markovnikov regioselectivity and syn-addition stereochemistry.[5][6]

Objective: To synthesize (3R,4S)-3-methylhexan-4-ol (and its enantiomer) from this compound.

Methodology:

-

Hydroboration:

-

In a dry, nitrogen-flushed, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous THF.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add a solution of borane-THF complex (BH₃·THF, 1.0 M in THF, approximately 0.4 eq) dropwise. The reaction is typically rapid.

-

After the addition, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the complete formation of the trialkylborane intermediate.

-

-

Oxidation:

-

Cool the reaction mixture back to 0 °C.

-

Carefully and slowly add a 3 M aqueous solution of sodium hydroxide (B78521) (NaOH), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂). Maintain the temperature below 40 °C during this exothermic step.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for at least 1 hour.

-

-

Work-up and Isolation:

-

Add diethyl ether to the reaction mixture and transfer it to a separatory funnel.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.

-

The resulting crude alcohol can be purified by silica (B1680970) gel column chromatography or distillation.

-

Visualizations

The following diagrams illustrate the logical flow of the synthesis and a key reaction of this compound.

Caption: Synthetic and reaction workflow for this compound.

References

An In-depth Technical Guide on the Reactivity of the Double Bond in cis-3-Methyl-3-hexene

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-3-Methyl-3-hexene is an acyclic trisubstituted alkene that serves as an important model for understanding the reactivity of carbon-carbon double bonds in organic synthesis. Its stereochemistry and substitution pattern significantly influence the regioselectivity and stereoselectivity of various addition reactions. This technical guide provides a comprehensive overview of the reactivity of the double bond in this compound, focusing on electrophilic additions, hydrogenation, oxidation, and polymerization. The content is supported by quantitative data where available, detailed experimental protocols for key transformations, and mechanistic diagrams to illustrate reaction pathways.

Electronic and Steric Effects on Reactivity

The reactivity of the double bond in this compound is governed by a combination of electronic and steric factors. The double bond itself is a region of high electron density, making it susceptible to attack by electrophiles. The presence of three alkyl groups (a methyl and two ethyl groups) attached to the sp² hybridized carbons has two main consequences:

-

Electronic Effect: The alkyl groups are electron-donating through hyperconjugation, which increases the electron density of the double bond, making it more nucleophilic and thus more reactive towards electrophiles compared to less substituted alkenes.

-

Steric Effect: The cis configuration places the methyl and one of the ethyl groups on the same side of the double bond, leading to some steric hindrance. This can influence the trajectory of incoming reagents and may affect reaction rates and the stereochemical outcome of addition reactions. The trans isomer is generally more stable than the cis isomer due to reduced steric strain.

Electrophilic Addition Reactions

Electrophilic addition is a fundamental reaction class for alkenes. The reaction is initiated by the attack of the electron-rich double bond on an electrophile, leading to the formation of a carbocation intermediate. The subsequent attack of a nucleophile on the carbocation yields the final addition product.

Hydrohalogenation (Addition of H-X)

The addition of hydrogen halides (e.g., HBr, HCl) to this compound proceeds via a carbocation intermediate. According to Markovnikov's rule, the proton will add to the less substituted carbon of the double bond to form the more stable carbocation. In the case of this compound, protonation of either carbon of the double bond leads to a tertiary carbocation.

The reaction of this compound with HBr will first involve the proton adding to the less substituted carbon of the double bond to form a stable tertiary carbocation intermediate. The bromide ion will then add to either side of the carbocation, resulting in a mixture of (3S)-3-bromo-3-methylhexane and (3R)-3-bromo-3-methylhexane.[1]

Reaction Pathway: Hydrohalogenation

Caption: Mechanism of Hydrohalogenation.

Experimental Protocol: Addition of HBr to an Alkene (General Procedure)

-

Dissolve the alkene in a non-nucleophilic solvent (e.g., dichloromethane (B109758) or pentane) in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Bubble anhydrous HBr gas through the solution or add a solution of HBr in acetic acid dropwise with stirring.

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, wash the solution with a saturated aqueous solution of sodium bicarbonate to neutralize excess acid, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the product by distillation or column chromatography.

Halogenation (Addition of X₂)

The addition of halogens like bromine (Br₂) and chlorine (Cl₂) to alkenes proceeds through a cyclic halonium ion intermediate. This mechanism leads to anti-addition of the two halogen atoms across the double bond. For this compound, the reaction with bromine results in the formation of a pair of enantiomers. The reaction is an electrophilic addition where bromine attacks the alkene, forming a bromonium cation, followed by the attack of a bromide ion from the anti-face.[2]

Reaction Pathway: Bromination

Caption: Mechanism of Bromination.

Quantitative Data: Halogenation

| Reactant | Reagent | Product(s) | Stereochemistry | Reference |

| This compound | Br₂ | (3R,4S)- and (3S,4R)-3,4-dibromo-3-methylhexane (racemic) | anti-addition | [2] |

Acid-Catalyzed Hydration

The addition of water across the double bond in the presence of an acid catalyst (e.g., H₂SO₄) also follows Markovnikov's rule. Protonation of the double bond of this compound will lead to the formation of a tertiary carbocation. Subsequent attack by water, followed by deprotonation, yields 3-methyl-3-hexanol.[3]

Experimental Workflow: Acid-Catalyzed Hydration

References

An In-depth Technical Guide to the Electrophilic Addition Reactions of cis-3-Methyl-3-hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the electrophilic addition reactions of cis-3-Methyl-3-hexene. The document outlines the theoretical product distributions, stereochemical outcomes, and detailed reaction mechanisms for hydrobromination, bromination, and acid-catalyzed hydration. Generalized experimental protocols are provided as a foundation for laboratory investigation.

Introduction

This compound is a trisubstituted alkene that serves as an excellent substrate for studying the regioselectivity and stereoselectivity of electrophilic addition reactions. The asymmetry of the double bond and the potential for creating new chiral centers allow for a detailed examination of fundamental organic chemistry principles. This guide explores its reactions with hydrogen bromide (HBr), bromine (Br₂), and water in the presence of an acid catalyst (H₃O⁺), which are cornerstone transformations in organic synthesis.

Reaction Data Summary

The following tables summarize the expected products, regioselectivity, and stereoselectivity for the electrophilic addition reactions of this compound. In the absence of specific experimental data in the cited literature for this substrate, the outcomes are predicted based on well-established reaction mechanisms.

Table 1: Summary of Electrophilic Addition Reactions and Products

| Reaction | Reagent(s) | Major Product(s) | Regioselectivity | Stereoselectivity |

| Hydrobromination | HBr | 3-Bromo-3-methylhexane | Markovnikov | None (Racemic Mixture) |

| Bromination | Br₂ in CCl₄ | 3,4-Dibromo-3-methylhexane | N/A | Anti-addition |

| Acid-Catalyzed Hydration | H₂O, H₂SO₄ (cat.) | 3-Methyl-3-hexanol | Markovnikov | None (Racemic Mixture) |

Table 2: Expected Stereoisomer Distribution

| Reaction | Product | Expected Stereoisomers | Theoretical Ratio |

| Hydrobromination | 3-Bromo-3-methylhexane | (R)-3-Bromo-3-methylhexane and (S)-3-Bromo-3-methylhexane | 1:1 (Racemic) |

| Bromination | 3,4-Dibromo-3-methylhexane | (3R,4S)-3,4-Dibromo-3-methylhexane and (3S,4R)-3,4-Dibromo-3-methylhexane | 1:1 (Racemic) |

| Acid-Catalyzed Hydration | 3-Methyl-3-hexanol | (R)-3-Methyl-3-hexanol and (S)-3-Methyl-3-hexanol | 1:1 (Racemic) |

Reaction Mechanisms and Stereochemistry

Hydrobromination (Addition of HBr)

The reaction of this compound with HBr proceeds via a classic electrophilic addition mechanism. The initial attack of the electron-rich alkene on the electrophilic hydrogen of HBr follows Markovnikov's rule, leading to the formation of the more stable tertiary carbocation at the C3 position.[1][2] The subsequent nucleophilic attack by the bromide ion on the planar carbocation can occur from either face with equal probability, resulting in a racemic mixture of the two enantiomers of 3-bromo-3-methylhexane.[2]

Bromination (Addition of Br₂)

The addition of bromine to this compound occurs through a mechanism involving a cyclic bromonium ion intermediate. This intermediate is formed by the initial attack of the alkene on a bromine molecule. The presence of the bridged bromonium ion blocks one face of the molecule, forcing the bromide ion to attack from the opposite side (anti-addition).[3] This anti-addition to the cis-alkene results in the formation of a racemic mixture of the (3R,4S) and (3S,4R) enantiomers of 3,4-dibromo-3-methylhexane.

Acid-Catalyzed Hydration (Addition of H₂O)

The acid-catalyzed hydration of this compound follows a mechanism similar to hydrobromination.[4][5] Protonation of the alkene by a hydronium ion (H₃O⁺) occurs at the less substituted carbon (C4) to form the more stable tertiary carbocation at C3.[4] A water molecule then acts as a nucleophile, attacking the carbocation. Subsequent deprotonation by another water molecule yields the alcohol product. Due to the planar nature of the carbocation intermediate, the nucleophilic attack by water can happen from either face, leading to a racemic mixture of (R)-3-methyl-3-hexanol and (S)-3-methyl-3-hexanol.[6]

Experimental Protocols

The following are generalized experimental protocols for the electrophilic addition reactions of alkenes. These should be adapted and optimized for the specific case of this compound.

General Protocol for Hydrobromination

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve this compound in a suitable inert solvent (e.g., dichloromethane (B109758) or diethyl ether) and cool the solution in an ice bath.

-

Reagent Addition: Bubble dry hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification and Analysis: Remove the solvent under reduced pressure. Purify the crude product by distillation or column chromatography. Characterize the product by NMR and mass spectrometry to confirm its structure and assess purity. Chiral GC or HPLC can be used to determine the enantiomeric ratio.

General Protocol for Bromination

-

Reaction Setup: Dissolve this compound in an inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) in a round-bottom flask protected from light and equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.

-

Reagent Addition: Add a solution of bromine in the same solvent dropwise to the stirred alkene solution. The disappearance of the bromine color indicates the progress of the reaction.

-

Reaction Monitoring: Continue the addition until a faint bromine color persists. Monitor the completion of the reaction by TLC or GC.

-

Workup: Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by washing with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification and Analysis: Evaporate the solvent to obtain the crude product. Purify by distillation or column chromatography. Analyze the product by NMR and mass spectrometry. The diastereomeric ratio can be determined by GC or NMR analysis.

General Protocol for Acid-Catalyzed Hydration

-

Reaction Setup: In a round-bottom flask with a magnetic stirrer and a reflux condenser, combine this compound with an excess of water.

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 50-100 °C) and stir for several hours.

-

Reaction Monitoring: Monitor the disappearance of the starting material by GC.

-

Workup: Cool the reaction mixture and neutralize the acid with a saturated solution of sodium bicarbonate. Extract the product with diethyl ether. Wash the organic layer with water and brine, and then dry it over anhydrous sodium sulfate.

-

Purification and Analysis: Remove the solvent by rotary evaporation. Purify the resulting alcohol by distillation. Confirm the structure and purity using NMR and IR spectroscopy and mass spectrometry. The enantiomeric composition can be determined using chiral GC.

Conclusion

The electrophilic addition reactions of this compound provide clear examples of fundamental principles in organic chemistry, including Markovnikov's rule and the stereochemical outcomes of addition to alkenes. While specific quantitative data for this substrate remains to be extensively documented in readily available literature, the theoretical framework presented here offers a solid foundation for further research and application in synthetic chemistry. The provided generalized protocols can be adapted for the synthesis and study of the corresponding alkyl halides and alcohols, which are valuable intermediates in the development of new chemical entities.

References

- 1. brainly.com [brainly.com]

- 2. homework.study.com [homework.study.com]

- 3. Answered: QUESTION 6 Identify the products of this compound with bromine. (3R,4R)-3,4-dibromo-3-methylhexane (3R,4S)-3,4-dibromo-3-methylhexane… | bartleby [bartleby.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]

The Synthetic Utility of cis-3-Methyl-3-hexene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-3-Methyl-3-hexene, a seven-carbon alkene with the chemical formula C₇H₁₄, serves as a versatile precursor in organic synthesis. Its trisubstituted, stereodefined double bond provides a valuable scaffold for the introduction of complex functionality with a high degree of stereocontrol. This technical guide provides an in-depth overview of the synthesis of this compound and its application in several key transformations, including ozonolysis, hydroboration-oxidation, epoxidation, and hydrobromination. This document is intended to be a comprehensive resource, offering detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its use in research and development.

Physicochemical Properties and Safety Data

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄ | [1][2] |

| Molecular Weight | 98.19 g/mol | [1][2] |

| Boiling Point | 95.4 °C | [3] |

| Density | 0.708 g/mL | [3] |

| Refractive Index | 1.414 | [3] |

| CAS Number | 4914-89-0 | [1] |

Safety Information: this compound is a highly flammable liquid and vapor.[4] It should be handled in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment, including safety glasses, gloves, and a flame-retardant lab coat, should be worn at all times.

Synthesis of this compound

The stereoselective synthesis of this compound can be reliably achieved through two primary methods: the Wittig reaction and the partial hydrogenation of an alkyne.

Wittig Reaction

The Wittig reaction provides a powerful method for the formation of alkenes with good control over the geometry of the double bond. The use of a non-stabilized ylide generally favors the formation of the cis (or Z) isomer.

Experimental Protocol:

-

Preparation of the Phosphonium Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend propyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C in an ice bath. Slowly add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise with vigorous stirring. The formation of a characteristic orange-red color indicates the generation of the ylide. Allow the mixture to stir at 0 °C for 1 hour.

-

Wittig Reaction: To the ylide solution at 0 °C, add a solution of 2-pentanone (1.0 eq) in anhydrous THF dropwise via the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with pentane (B18724) (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and filter. Remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation to yield this compound.

| Reaction | Reactants | Product | Typical Yield | Stereoselectivity (Z:E) |

| Wittig Reaction | Propyltriphenylphosphonium bromide, n-BuLi, 2-Pentanone | This compound | 70-85% | >95:5 |

Partial Hydrogenation of 3-Methyl-3-hexyne

The partial hydrogenation of an internal alkyne using a poisoned catalyst, such as Lindlar's catalyst, is a classic and highly effective method for the stereoselective synthesis of cis-alkenes.

Experimental Protocol:

-

Reaction Setup: In a hydrogenation flask (e.g., a Parr apparatus), dissolve 3-methyl-3-hexyne (1.0 eq) in a suitable solvent such as hexane (B92381) or ethanol.

-

Hydrogenation: Add Lindlar's catalyst (typically 5-10% by weight of the alkyne). Seal the flask and purge with hydrogen gas. Stir the mixture vigorously under a hydrogen atmosphere (typically 1 atm) at room temperature.

-

Monitoring and Work-up: Monitor the reaction progress by gas chromatography (GC) or by measuring hydrogen uptake. Once the starting alkyne is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Carefully remove the solvent from the filtrate by rotary evaporation to yield this compound. Further purification can be achieved by distillation if necessary.

| Reaction | Reactant | Product | Typical Yield | Stereoselectivity (Z:E) |

| Partial Hydrogenation | 3-Methyl-3-hexyne | This compound | >90% | >98:2 |

Reactions of this compound

The double bond in this compound is a versatile functional handle for a variety of transformations.

Ozonolysis

Ozonolysis allows for the oxidative cleavage of the double bond to form carbonyl compounds. A reductive work-up preserves aldehydes, while an oxidative work-up would yield carboxylic acids.

Experimental Protocol:

-

Ozonolysis: Dissolve this compound (1.0 eq) in a mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH) (e.g., 9:1 v/v) and cool the solution to -78 °C using a dry ice/acetone bath. Bubble a stream of ozone through the solution until a persistent blue color is observed, indicating the presence of excess ozone.

-

Reductive Work-up: Purge the solution with nitrogen or argon to remove the excess ozone. Add dimethyl sulfide (B99878) (DMS) (1.5 eq) and allow the reaction mixture to warm to room temperature and stir for several hours.

-

Purification: The resulting butanone and propanal can be isolated and purified by distillation.

| Reaction | Reactant | Products | Typical Yield |

| Ozonolysis (Reductive Work-up) | This compound | Butanone, Propanal | >90% (for both carbonyls) |

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step process that achieves the anti-Markovnikov, syn-addition of water across the double bond, yielding an alcohol.

Experimental Protocol:

-

Hydroboration: In a flame-dried, nitrogen-flushed flask, dissolve this compound (1.0 eq) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add borane-tetrahydrofuran (B86392) complex (BH₃·THF) (0.4 eq of a 1 M solution) dropwise. Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional hour.

-

Oxidation: Cool the reaction mixture back to 0 °C and slowly add aqueous sodium hydroxide (B78521) (e.g., 3 M), followed by the dropwise addition of hydrogen peroxide (30% aqueous solution), maintaining the temperature below 30 °C.

-

Work-up and Purification: After the addition is complete, stir the mixture at room temperature for 1 hour. Extract the product with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting alcohol can be purified by column chromatography or distillation.

| Reaction | Reactant | Products | Typical Yield | Diastereoselectivity |

| Hydroboration-Oxidation | This compound | (3R,4S)-3-Methyl-4-hexanol, (3S,4R)-3-Methyl-4-hexanol (enantiomeric pair) | 85-95% | High (syn-addition) |

Epoxidation

Epoxidation with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), converts the alkene into an epoxide, a versatile three-membered ring intermediate. The reaction is stereospecific, with the cis-alkene yielding the cis-epoxide.

Experimental Protocol:

-

Reaction Setup: Dissolve this compound (1.0 eq) in dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stir bar.

-

Epoxidation: Add m-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise to the stirred solution at room temperature. Monitor the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the m-chlorobenzoic acid byproduct. Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude epoxide can be purified by column chromatography.

| Reaction | Reactant | Product | Typical Yield | Stereospecificity |

| Epoxidation | This compound | cis-3,4-Epoxy-3-methylhexane | 80-90% | High (cis to cis) |

Addition of Hydrogen Bromide (HBr)

The addition of HBr across the double bond follows Markovnikov's rule, with the bromine atom adding to the more substituted carbon atom to form a tertiary carbocation intermediate. This leads to the formation of a racemic mixture of the corresponding alkyl halide.[1]

Experimental Protocol:

-

Reaction: Dissolve this compound (1.0 eq) in a suitable inert solvent, such as dichloromethane or pentane, and cool to 0 °C. Bubble anhydrous HBr gas through the solution or add a solution of HBr in acetic acid.

-

Work-up: Allow the reaction to proceed to completion (monitored by TLC or GC). Wash the reaction mixture with water and saturated aqueous NaHCO₃. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

-

Purification: The crude alkyl bromide can be purified by distillation.

| Reaction | Reactant | Products | Typical Yield | Stereochemistry |

| HBr Addition | This compound | (3R)-3-Bromo-3-methylhexane, (3S)-3-Bromo-3-methylhexane (racemic mixture) | 80-90% | Racemic at C3 |

Conclusion

This compound is a readily accessible and highly useful precursor in organic synthesis. Its stereodefined double bond allows for a range of transformations to be carried out with a high degree of regio- and stereocontrol. The synthetic methods and reactions detailed in this guide provide a solid foundation for the utilization of this versatile building block in the development of complex molecules for pharmaceutical and materials science applications.

References

Technical Guide: Health and Safety Profile of cis-3-Methyl-3-hexene

For Research, Scientific, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the health and safety information currently available for cis-3-Methyl-3-hexene (CAS No: 4914-89-0). It is intended for researchers, scientists, and professionals in drug development who may handle or evaluate this compound. Information has been aggregated from safety data sheets, chemical databases, and toxicological literature concerning related chemical structures. A significant data gap exists in the public domain regarding specific experimental toxicity studies for this compound. Therefore, this guide also includes generalized experimental protocols and a hypothetical metabolic pathway to aid in risk assessment and future research.

Chemical and Physical Properties

This compound is a flammable, volatile organic compound. Its key identifiers and properties are summarized below.

| Property | Value | Citation(s) |

| IUPAC Name | (3Z)-3-Methylhex-3-ene | [1] |

| Synonyms | (Z)-3-Methyl-3-hexene, cis-3-Methyl-3-hexane | [1] |

| CAS Number | 4914-89-0 | [1][2] |

| Molecular Formula | C₇H₁₄ | [1][3] |

| Molecular Weight | 98.19 g/mol | [1][3] |

| Boiling Point | 93.4°C at 760 mmHg | [4] |

| Melting Point | -124.4°C (estimate) | [4] |

| Density | 0.7080 g/cm³ | [4] |

| Refractive Index | 1.414 | [4] |

| XLogP3 | 3.2 | [3][4] |

Hazard Identification and GHS Classification

This compound is classified as a highly flammable liquid. The primary health hazard identified is the risk of aspiration if swallowed.

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapour.[1][3][5][6] | Danger | |

| Aspiration Hazard | 1 | H304: May be fatal if swallowed and enters airways.[7] | Danger |

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the safety data sheets. Key statements include:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[3][5][6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6]

-

P301+P310+P331: IF SWALLOWED: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.[7]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[5][6]

-

P403+P235: Store in a well-ventilated place. Keep cool.[5][6]

Toxicological Data Summary

A thorough review of publicly available literature and safety databases reveals a significant lack of specific toxicological data for this compound. For most standard toxicological endpoints, the available information is "no data available".

| Endpoint | Result/Data | Citation(s) |

| Acute Toxicity (Oral, Dermal, Inhalation) | No data available | [7] |

| Skin Corrosion/Irritation | No data available | [7] |

| Serious Eye Damage/Irritation | No data available | [7] |

| Respiratory or Skin Sensitization | No data available | [7] |

| Germ Cell Mutagenicity | No data available | [7] |

| Carcinogenicity | No data available | [7] |

| Reproductive Toxicity | No data available | [7] |

| STOT-Single Exposure | No data available | [7] |

| STOT-Repeated Exposure | No data available | [7] |

| Toxicity to Fish | No data available | [1] |

| Toxicity to Daphnia | No data available | [1] |

Generalized Experimental Protocols

Given the absence of specific experimental data, the following sections outline generalized, standard protocols for assessing key toxicological endpoints. These are not based on cited experiments for this specific molecule but represent standard methodologies.

Protocol: Acute Oral Toxicity Assessment (OECD 423 Guideline)

-

Objective: To determine the acute oral toxicity of this compound.

-

Test System: Typically, female rats are used. A minimum of three animals are used for each step.

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered in a single dose by gavage.

-

A starting dose of 300 mg/kg is often used, with subsequent doses (e.g., 2000 mg/kg, 100 mg/kg, 5 mg/kg) selected based on the outcome of the previous step.

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

A full necropsy is performed on all animals at the end of the observation period.

-

-

Endpoint: The LD50 (Lethal Dose 50) is estimated, and the GHS classification for acute toxicity is determined.

Protocol: In Vitro Skin Irritation Test (OECD 439 Guideline)

-

Objective: To assess the potential of this compound to cause skin irritation.

-

Test System: Reconstituted human epidermis (RhE) models (e.g., EpiDerm™, EpiSkin™).

-

Procedure:

-

The test substance is applied topically to the surface of the tissue model.

-

After a defined exposure period (e.g., 60 minutes), the substance is removed by washing.

-

The tissue is incubated for a post-exposure period (e.g., 42 hours).

-

Cell viability is measured using a quantitative assay, typically the MTT assay, which measures mitochondrial dehydrogenase activity.

-

-

Endpoint: The substance is classified as an irritant or non-irritant based on the mean tissue viability relative to negative controls.

Signaling and Metabolic Pathways

No specific studies on the metabolic or toxicological signaling pathways of this compound have been found. However, based on the metabolism of structurally related compounds like methylcyclohexane (B89554) and general principles of alkene toxicology, a hypothetical framework can be proposed.

Hypothetical Metabolic Pathway

Alkenes and substituted alkanes are typically metabolized in vivo via oxidation, primarily by cytochrome P450 enzymes in the liver. A plausible metabolic route for this compound would involve hydroxylation at allylic positions or epoxidation of the double bond, followed by conjugation and excretion. The study on methylcyclohexane metabolism showed hydroxylation occurs, with the main metabolite being the glucuronide of trans-4-methylcyclohexanol.[8][9]

Caption: Hypothetical Phase I and Phase II metabolic pathway for this compound.

Potential Toxicological Mechanism

Some alkenes are known to be "soft" electrophiles that can exert toxicity by forming covalent adducts with "soft" biological nucleophiles, such as the sulfhydryl groups on cysteine residues in proteins.[5][10] If the metabolic epoxidation of this compound occurs, the resulting epoxide is an electrophilic intermediate that could potentially react with cellular macromolecules like proteins and DNA, leading to cytotoxicity or genotoxicity.

Safe Handling and Emergency Procedures Workflow

The following diagram outlines the logical workflow for handling this compound, from risk assessment to emergency response, based on its GHS classification.

Caption: Workflow for safe handling and emergency response for this compound.

Conclusion

This compound is a chemical with well-defined physical properties and a primary hazard classification as a highly flammable liquid and an aspiration risk. However, there is a critical lack of empirical data regarding its specific toxicity, metabolic fate, and potential for causing adverse health effects beyond what is inferred from its basic classification. The information and generalized protocols provided herein should be used to guide safe handling practices and to design future experimental studies to fill these knowledge gaps. Researchers must exercise caution, employing robust engineering controls and appropriate personal protective equipment when handling this compound.

References

- 1. echemi.com [echemi.com]

- 2. This compound | 4914-89-0 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. echemi.com [echemi.com]

- 5. Joint Toxic Effects of the Type-2 Alkene Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 8. THE METABOLISM OF METHYLCYCLOHEXANE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The metabolism of methylcyclohexane - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

The Elusive Presence of cis-3-Methyl-3-hexene Derivatives in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current scientific understanding of the natural occurrence and sources of cis-3-Methyl-3-hexene and its derivatives. While direct evidence for the widespread natural existence of these specific compounds remains limited, this document provides a comprehensive overview of structurally related compounds, potential biosynthetic pathways, and detailed analytical methodologies for their detection and characterization. This guide serves as a foundational resource for researchers investigating the presence and potential biological significance of these and other novel volatile organic compounds.

Introduction: The Search for this compound in the Natural World

Volatile organic compounds (VOCs) play a crucial role in the chemical ecology of plants and insects, mediating interactions such as pollination, herbivory, and predation. Among the vast array of known VOCs, "green leaf volatiles" (GLVs), primarily C6 alcohols, aldehydes, and their esters, are particularly prominent, often released in response to tissue damage. While compounds like cis-3-hexenol and its derivatives are well-documented constituents of the aroma of many fruits and freshly cut leaves, the natural occurrence of this compound and its derivatives is not as clearly established in scientific literature.

This guide aims to provide a thorough examination of the current knowledge landscape, including:

-

A review of known, structurally similar natural compounds.

-

Hypothesized biosynthetic pathways that could lead to the formation of this compound derivatives.

-

Detailed experimental protocols for the isolation, identification, and quantification of these and other volatile compounds from natural matrices.

Potential Natural Sources and Analogous Compounds

While direct citations for the natural occurrence of this compound are scarce, the presence of structurally similar alkenes and branched-chain compounds in various natural sources suggests potential avenues for investigation.

Table 1: Natural Occurrence of Structurally Related Volatile Compounds

| Compound Class | Specific Examples | Natural Sources |

| C6 "Green Leaf" Volatiles | cis-3-Hexenol | Tea leaves, various fruits and vegetables |

| cis-3-Hexenyl acetate | Jasmine, gardenia, tea, mango, passion fruit | |

| cis-3-Hexenyl benzoate | Jasmine, gardenia, tea | |

| cis-3-Hexenyl butyrate | Mango, passion fruit | |

| Branched-Chain Alkenes | Various methyl-alkenes | Insect cuticular hydrocarbons, some plant essential oils |

| Other Methylated Volatiles | 3-Methyl-2-hexenoic acid | Human sweat |

The prevalence of the hexene core structure in the plant kingdom, particularly in the form of cis-3-hexenol and its esters, indicates that the enzymatic machinery for producing C6 unsaturated compounds is widespread. The addition of a methyl group, while less common for this specific isomer, is a frequent biochemical modification in the biosynthesis of other natural products, such as terpenoids and some amino acids.

Hypothesized Biosynthetic Pathways

The biosynthesis of this compound derivatives in nature has not been explicitly elucidated. However, based on known biochemical reactions, two primary hypothetical pathways can be proposed.

Modification of the Lipoxygenase (LOX) Pathway

The well-established LOX pathway is responsible for the production of C6 GLVs from fatty acids. A plausible route for the formation of a methylated hexene derivative would involve a final methylation step.

Caption: Hypothetical modification of the LOX pathway for this compound derivative biosynthesis.

Branched-Chain Amino Acid Metabolism

The catabolism of branched-chain amino acids (BCAAs) such as leucine (B10760876) and isoleucine can produce a variety of branched-chain volatile compounds. It is conceivable that intermediates from these pathways could be modified to form a methylated hexene structure.

Caption: Hypothetical biosynthetic route from branched-chain amino acid metabolism.

Experimental Protocols for Detection and Analysis

The investigation into the natural occurrence of this compound derivatives requires sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile organic compounds.

Sample Collection and Volatile Extraction

The choice of extraction method is critical and depends on the sample matrix.

Table 2: Comparison of Volatile Extraction Techniques

| Technique | Principle | Advantages | Disadvantages |

| Headspace-Solid Phase Microextraction (HS-SPME) | Adsorption of volatiles onto a coated fiber from the headspace above the sample. | Non-destructive, solvent-free, sensitive. | Fiber can become saturated, competition for binding sites. |

| Solvent Extraction | Extraction of compounds using an organic solvent. | Can extract a wide range of compounds, good for quantification. | Co-extraction of non-volatile matrix components, potential for artifacts. |

| Steam Distillation | Separation of volatile compounds by passing steam through the sample. | Efficient for extracting essential oils. | Can cause thermal degradation of some compounds. |

Detailed Protocol: HS-SPME-GC-MS Analysis of Plant Volatiles

This protocol outlines a general procedure for the analysis of volatiles from a plant sample.

-

Sample Preparation:

-

Weigh a precise amount of fresh plant material (e.g., 1-5 g of leaves, flowers, or fruit pulp) into a headspace vial (e.g., 20 mL).

-

For quantitative analysis, add a known amount of an internal standard (e.g., a deuterated analog or a compound not expected to be in the sample).

-

Seal the vial with a PTFE/silicone septum.

-

-

HS-SPME Procedure:

-

Place the vial in a heating block or autosampler incubator and allow it to equilibrate at a controlled temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) to allow volatiles to accumulate in the headspace.

-

Expose the SPME fiber (e.g., with a divinylbenzene/carboxen/polydimethylsiloxane coating) to the headspace for a specific time (e.g., 20-40 minutes) to adsorb the volatiles.

-

-

GC-MS Analysis:

-

Injection: Transfer the SPME fiber to the GC inlet, where the adsorbed volatiles are thermally desorbed onto the analytical column.

-

Gas Chromatography:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250-280 °C) to separate the compounds based on their boiling points and interactions with the stationary phase.

-

-

Mass Spectrometry:

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range of, for example, m/z 35-400.

-

Identification: Identify compounds by comparing their mass spectra and retention indices with those in spectral libraries (e.g., NIST, Wiley) and authentic standards.

-

-

Caption: General experimental workflow for HS-SPME-GC-MS analysis of natural volatiles.